molecular formula C10H22N4O B14629429 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one CAS No. 54272-01-4

5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one

Cat. No.: B14629429
CAS No.: 54272-01-4
M. Wt: 214.31 g/mol
InChI Key: PXEMWFUJJJEQHO-UHFFFAOYSA-N
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Description

5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is a chemical compound with the molecular formula C10H22N4O It is a triazinanone derivative, characterized by the presence of a diethylamino group attached to a propyl chain, which is further connected to a triazinanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one typically involves the reaction of diethylamine with a suitable propylating agent, followed by cyclization to form the triazinanone ring. One common method includes the following steps:

    Alkylation: Diethylamine reacts with 3-chloropropylamine in the presence of a base such as sodium hydroxide to form 3-(diethylamino)propylamine.

    Cyclization: The resulting 3-(diethylamino)propylamine undergoes cyclization with cyanuric chloride under controlled conditions to form the triazinanone ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the diethylamino group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding N-oxide derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted triazinanone derivatives.

Scientific Research Applications

5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of other complex organic compounds.

    Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and interactions.

    Medicine: Explored for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The diethylamino group can form hydrogen bonds or electrostatic interactions with active sites, modulating the activity of the target molecule. The triazinanone ring provides structural stability and specificity to the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

  • 5-[3-(Dimethylamino)propyl]-1,3,5-triazinan-2-one
  • 3-(Diethylamino)propyl isothiocyanate
  • 1-Propanol, 3-(diethylamino)-

Uniqueness

5-[3-(Diethylamino)propyl]-1,3,5-triazinan-2-one is unique due to its specific structural features, such as the diethylamino group and the triazinanone ring These features confer distinct chemical reactivity and biological activity compared to similar compounds

Properties

CAS No.

54272-01-4

Molecular Formula

C10H22N4O

Molecular Weight

214.31 g/mol

IUPAC Name

5-[3-(diethylamino)propyl]-1,3,5-triazinan-2-one

InChI

InChI=1S/C10H22N4O/c1-3-13(4-2)6-5-7-14-8-11-10(15)12-9-14/h3-9H2,1-2H3,(H2,11,12,15)

InChI Key

PXEMWFUJJJEQHO-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CCCN1CNC(=O)NC1

Origin of Product

United States

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